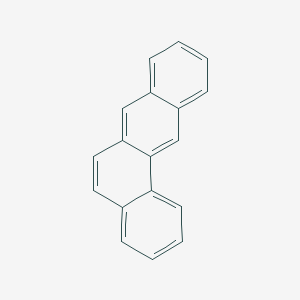

![molecular formula C₁₆¹³C₆H₁₄ B033276 benzo[f]tétraphène CAS No. 215-58-7](/img/structure/B33276.png)

benzo[f]tétraphène

Vue d'ensemble

Description

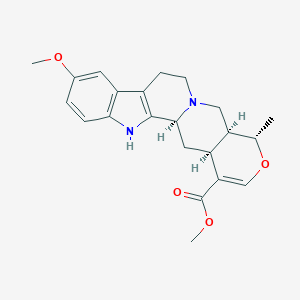

Dibenz[a,c]anthracene is a carbopolycyclic compound.

Applications De Recherche Scientifique

Matériaux luminescents mécanochromiques

Le benzo[f]tétraphène a été utilisé dans le développement de matériaux luminescents mécanochromiques (MCL) . L'introduction d'une unité bore-azote dans le système π-conjugué du this compound peut modifier le moment dipolaire moléculaire et les interactions intermoléculaires, formant un motif d'empilement moléculaire facilement déformable et conférant au matériau des propriétés MCL .

Matériaux fluorescents

Les dérivés de tétraphène incorporant du BN, synthétisés par cyclisation catalytique de BN-naphtalènes avec des alcynes, ont été trouvés pour présenter une fluorescence bleue intense . Ces dérivés peuvent être fonctionnalisés sélectivement pour donner un dérivé substitué par bromation suivie d'une réaction de couplage croisé .

Semi-conducteurs

Les dérivés de dibenz[a,c]anthracène (D[a,c]A) sont des semi-conducteurs importants . Le D[a,c]A présente la réversibilité des phases solide et liquide, comme le montre la calorimétrie différentielle à balayage (DSC), ce qui le rend adapté à la fabrication de dispositifs stables .

Optoélectronique

Le dibenz[a,c]anthracène présente une absorption UV-Vis et une émission décalées vers le bleu malgré une conjugaison accrue par rapport à l'anthracène en raison de symétries différentes . Il présente une faible fluorescence bleue en solution de tétrahydrofurane (THF) et une fluorescence plus élevée à l'état solide .

Tests de cancérogénicité

Le dibenz[a,c]anthracène a été testé pour sa cancérogénicité chez la souris et a montré une activité d'initiation dans le test d'initiation-promotion de la peau de la souris .

Phases nématiques

L'introduction de substituants aux positions 10 et 13 du dibenz[a,c]anthracène donne des composés présentant des phases nématiques colonnaires sur des plages de température très larges <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1

Mécanisme D'action

Target of Action

Benzo[f]tetraphene, also known as Dibenz[a,c]anthracene or Benzo[b]triphenylene, is a polycyclic aromatic hydrocarbon (PAH) with boron-nitrogen (BN) moieties . The primary targets of this compound are the molecular dipole moment and intermolecular interactions . The introduction of the boron-nitrogen unit is key to tailoring these targets .

Mode of Action

The compound interacts with its targets by forming an easily deformable molecular stacking pattern . This interaction results in the compound exhibiting wonderful mechanochromic luminescence (MCL) properties . Theoretical calculations have confirmed that inherent energies like excited singlet (S) and highly sensitive triplet (T) states exist in the MCL process .

Biochemical Pathways

The biochemical pathways of Benzo[f]tetraphene involve the formation and fracture of ordered molecular aggregates . These processes have a significant effect on radiative and non-radiative transitions . The compound undergoes biotransformation through specific biochemical pathways, each producing specific metabolites .

Pharmacokinetics

The compound’s molecular-level design strategy, which involves introducing a BN unit to a π-conjugated system, suggests that it may have unique ADME properties .

Result of Action

The result of Benzo[f]tetraphene’s action is the exhibition of highly sensitive mechanochromic luminescence (MCL) properties . The compound also shows high-contrast and self-reversible properties related to thermal and force stimuli, making it a promising candidate for security ink and optical recording applications .

Action Environment

The action of Benzo[f]tetraphene is influenced by environmental factors. For instance, the compound’s emission behaviors can be completely different depending on the environment . The compound’s AIE (Aggregation Induced Emission) effect is strong in environments with relatively large twisting angles, multiple intermolecular interactions, and tight crystal packing modes .

Analyse Biochimique

Biochemical Properties

This can form an easily deformable molecular stacking pattern and endow Benzo[f]tetraphene with unique properties

Molecular Mechanism

Theoretical calculations have confirmed that inherent energies like excited singlet (S) and highly sensitive triplet (T) states exist in the process involving Benzo[f]tetraphene . The formation and fracture of ordered molecular aggregates have a significant effect on radiative and nonradiative transitions

Dosage Effects in Animal Models

The effects of Benzo[f]tetraphene vary with different dosages in animal models

Propriétés

IUPAC Name |

benzo[b]triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAASUWZPTOJQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049245 | |

| Record name | Dibenz[a,c]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow solid; [MSDSonline] | |

| Record name | 1,2:3,4-Dibenzanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

215-58-7, 414-29-9, 67775-07-9 | |

| Record name | Benzo[b]triphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000414299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067775079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz[a,c]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[a,c]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BENZOTRIPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OC62KCV5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)